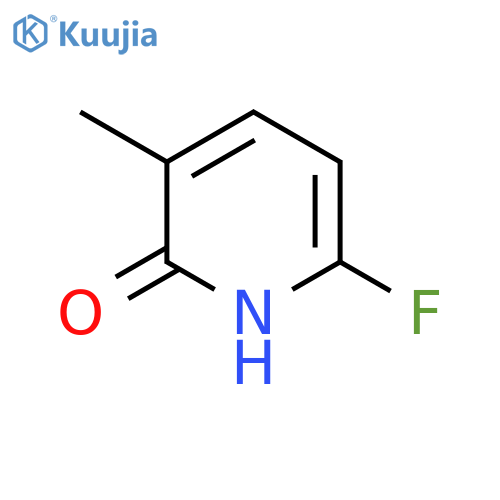

Cas no 1393572-33-2 (6-Fluoro-3-methylpyridin-2-OL)

6-Fluoro-3-methylpyridin-2-OL 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-2-hydroxy-3-methylpyridine

- 3-Methyl-6-fluoro-2(1H)-pyridinone

- AB82880

- 6-FLUORO-3-METHYLPYRIDIN-2-OL

- 6-Fluoro-3-methylpyridin-2-OL

-

- インチ: 1S/C6H6FNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9)

- InChIKey: VFKSGPHNJLFJPC-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C)C(N1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 205

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 29.1

6-Fluoro-3-methylpyridin-2-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006261-500mg |

6-Fluoro-2-hydroxy-3-methylpyridine |

1393572-33-2 | 95% | 500mg |

1,617.60 USD | 2021-06-08 | |

| Alichem | A029006261-250mg |

6-Fluoro-2-hydroxy-3-methylpyridine |

1393572-33-2 | 95% | 250mg |

940.80 USD | 2021-06-08 | |

| Alichem | A029006261-1g |

6-Fluoro-2-hydroxy-3-methylpyridine |

1393572-33-2 | 95% | 1g |

2,866.05 USD | 2021-06-08 |

6-Fluoro-3-methylpyridin-2-OL 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

9. Book reviews

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

6-Fluoro-3-methylpyridin-2-OLに関する追加情報

Introduction to 6-Fluoro-3-methylpyridin-2-OL (CAS No. 1393572-33-2)

6-Fluoro-3-methylpyridin-2-OL, identified by its Chemical Abstracts Service (CAS) number 1393572-33-2, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for drug discovery and development. The presence of both a fluorine atom and a hydroxyl group in its structure imparts unique electronic and steric properties, which can be exploited to modulate its pharmacokinetic and pharmacodynamic profiles.

The fluorine substituent at the 6-position of the pyridine ring is particularly noteworthy, as fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall pharmacological properties of a molecule. In contrast, the hydroxyl group at the 2-position introduces polarity and potential hydrogen bonding capabilities, which can be critical for interactions with biological receptors. The methyl group at the 3-position further contributes to the steric environment of the molecule, potentially affecting its solubility and bioavailability.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to better understand the structural and functional relationships in fluorinated pyridines. Studies have demonstrated that the electronic effects induced by the fluorine atom can significantly alter the reactivity and binding modes of these compounds. For instance, fluorine atoms can participate in weak hydrogen bonding interactions or modulate electronic distributions through inductive effects, thereby influencing how these molecules interact with enzymes or receptors.

The hydroxyl group in 6-Fluoro-3-methylpyridin-2-OL also plays a crucial role in its biological behavior. Hydroxyl groups are common pharmacophores in drug molecules, often involved in hydrogen bonding interactions with biological targets. This feature makes 6-Fluoro-3-methylpyridin-2-OL a promising candidate for further derivatization to enhance its binding affinity or to introduce additional functional groups that could improve its therapeutic efficacy.

In the realm of drug discovery, 6-Fluoro-3-methylpyridin-2-OL has been explored as a precursor for more complex molecules. Its pyridine core is a versatile scaffold that can be modified in various ways to produce novel compounds with tailored biological activities. For example, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The combination of a fluorine atom and a hydroxyl group provides multiple points of interaction with biological targets, making it an attractive building block for medicinal chemists.

One particularly interesting area of research involves the use of 6-Fluoro-3-methylpyridin-2-OL in the development of antiviral agents. The unique structural features of this compound have been leveraged to design molecules that can interfere with viral replication or inhibit viral enzymes. Recent studies have shown that fluorinated pyridines can exhibit potent antiviral activity by targeting essential viral proteins or by disrupting viral polymerase complexes. The presence of both a fluorine atom and a hydroxyl group may enhance the ability of these compounds to bind tightly to viral targets, thereby improving their therapeutic efficacy.

The synthesis of 6-Fluoro-3-methylpyridin-2-OL also presents interesting challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic methods have made it possible to synthesize complex heterocyclic compounds more efficiently. For example, transition metal-catalyzed cross-coupling reactions have been used to introduce fluorine atoms into pyridine derivatives with high selectivity and yield. These methods not only improve the efficiency of synthesis but also open up new possibilities for structural diversification.

The pharmaceutical industry has long recognized the potential of fluorinated pyridines as drug candidates due to their favorable pharmacokinetic properties. Compounds containing fluorine atoms often exhibit improved bioavailability, longer half-lives, and enhanced metabolic stability compared to their non-fluorinated counterparts. The hydroxyl group in 6-Fluoro-3-methylpyridin-2-OL further contributes to these properties by increasing polarity and facilitating interactions with biological targets. As a result, this compound has been extensively studied as a lead compound for various therapeutic applications.

In conclusion,6-Fluoro-3-methylpyridin-2-OLO, with its CAS number 1393572-33-2, represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features—comprising a fluorine atom at the 6-position and a hydroxyl group at the 2-position—make it an attractive scaffold for drug discovery. Recent advancements in synthetic chemistry and computational biology have further highlighted its importance as a building block for novel therapeutic agents. As research continues to uncover new applications for this compound,6-Fluoro–3–methylpyridin–2–OL will undoubtedly remain at the forefront of medicinal chemistry innovation.

1393572-33-2 (6-Fluoro-3-methylpyridin-2-OL) 関連製品

- 1511090-34-8(3-cyclohexyl-1,1-difluoropropan-2-amine)

- 1804440-81-0(Methyl 4-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-5-acetate)

- 230615-08-4(Depyrazine 7,8-Dinitrophenyl Varenicline)

- 2137505-57-6(methyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride)

- 1261883-02-6(5-(2,3-Difluorophenyl)-2-fluorobenzoic acid)

- 922001-27-2(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(4-methoxyphenyl)propanamide)

- 143261-63-6(2-amino-4-(4-pyridinyl)-1,3,5-triazine)

- 1804908-83-5(2-Bromo-4-fluoro-6-hydroxybenzylamine)

- 32908-73-9(Peptide 401)

- 2229084-94-8(1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid)